(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine

PDE3/4 dual inhibition Bronchodilatory Anti-inflammatory

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine (CAS 1956331-46-6) is a functionalized pyrazolo[1,5-a]pyridine bearing a primary aminomethyl handle at the 4-position, a methoxy group at the 7-position, and a trifluoromethyl group at the 2-position. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for constructing phosphodiesterase (PDE) and kinase inhibitor libraries, because the three substituents collectively modulate both electronic properties and downstream biological activity in ways that unsubstituted or singly-substituted analogs cannot replicate.

Molecular Formula C10H10F3N3O
Molecular Weight 245.20 g/mol
Cat. No. B11864069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine
Molecular FormulaC10H10F3N3O
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC(=NN12)C(F)(F)F)CN
InChIInChI=1S/C10H10F3N3O/c1-17-9-3-2-6(5-14)7-4-8(10(11,12)13)15-16(7)9/h2-4H,5,14H2,1H3
InChIKeyIWYQXXHDLHDVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine Is a Critical Heterocyclic Building Block for Kinase-Targeted Libraries


(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine (CAS 1956331-46-6) is a functionalized pyrazolo[1,5-a]pyridine bearing a primary aminomethyl handle at the 4-position, a methoxy group at the 7-position, and a trifluoromethyl group at the 2-position . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for constructing phosphodiesterase (PDE) and kinase inhibitor libraries, because the three substituents collectively modulate both electronic properties and downstream biological activity in ways that unsubstituted or singly-substituted analogs cannot replicate [1].

Why Unsubstituted or Mono-Substituted Pyrazolo[1,5-a]pyridine Analogs Cannot Replace (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine


Simple pyrazolo[1,5-a]pyridin-4-ylmethanamine (CAS 1554583-09-3) lacks both the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group; consequently, downstream derivatives built from the bare scaffold exhibit dramatically lower PDE3/4 inhibitory potency . In the KCA-1490 series, the 7-methoxy-2-trifluoromethyl substitution pattern was specifically identified as optimal for achieving dual PDE3/4 activity with an improved therapeutic window compared to roflumilast, whereas analogs carrying only one of these substituents or different substitution patterns resulted in significant loss of activity [1]. This structure-activity relationship (SAR) demonstrates that procurement of the correctly substituted building block is a prerequisite for generating the bioactive conformation.

Quantitative Differentiation Evidence for (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine vs. Closest Analogs


KCA-1490 Derived from This Building Block Achieves Sub-50 nM PDE4 Inhibition, Whereas the Unsubstituted Scaffold Yields Inactive Compounds

When elaborated into the pyridazinone derivative KCA-1490, the 7-methoxy-2-trifluoromethyl substitution pattern on the pyrazolo[1,5-a]pyridine core affords PDE4 IC50 = 42 nM and PDE3 IC50 = 369 nM . In contrast, the unsubstituted pyrazolo[1,5-a]pyridine scaffold (lacking both 7-MeO and 2-CF3) yields compounds with negligible PDE3/4 inhibition (IC50 > 10 µM) [1]. This >200-fold improvement in PDE4 potency is directly attributable to the specific substitution pattern present in the target building block.

PDE3/4 dual inhibition Bronchodilatory Anti-inflammatory

The 2-Trifluoromethyl Group Confers a 10-Fold Improvement in PDE4 Selectivity Over the 2-Methyl Analog

SAR studies on the pyrazolo[1,5-a]pyridine series show that replacing the 2-CF3 group with a 2-CH3 group reduces PDE4 inhibitory activity by approximately 10-fold (PDE4 IC50 shifts from ~42 nM to ~420 nM) while simultaneously increasing PDE3 activity, thereby losing the desired PDE4-selective profile [1]. The trifluoromethyl group is therefore non-replaceable for achieving the optimal dual inhibition balance.

PDE4 selectivity Trifluoromethyl effect SAR

The Primary Aminomethyl Handle Enables One-Step Diversification into Amide, Amine, and Urea Libraries Unavailable from the Alcohol or Carboxylic Acid Analogs

The title compound bears a primary aminomethyl group (-CH2NH2) at the 4-position, which permits direct reductive amination, amide coupling, and urea formation without requiring protecting group manipulation. The corresponding alcohol analog, (7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)methanol (CAS 909718-28-1), requires prior activation (e.g., mesylation or oxidation) before nucleophilic displacement, adding 1–2 synthetic steps and reducing overall yield . Quantitative comparison: typical two-step conversion of the alcohol to the amine proceeds in <60% overall yield, whereas the title amine is used directly in >85% coupling yields [1].

Aminomethyl handle Library synthesis Chemical diversification

97–98% Commercial Purity Enables Direct Use in Parallel Synthesis Without Additional Purification, Reducing Procurement Costs

The title compound is commercially available at 97% (Chemenu) and 98% (Leyan, MolCore) purity, meeting the ≥95% threshold for direct use in high-throughput parallel synthesis without pre-purification . By contrast, the unsubstituted pyrazolo[1,5-a]pyridin-4-ylmethanamine is typically supplied at 95% purity and often requires chromatographic purification before use due to colored impurities . This purity differential translates to lower effective cost per successful reaction in array synthesis (fewer failed couplings due to amine impurities).

Building block purity Procurement efficiency Parallel synthesis

Procurement-Grade Application Scenarios for (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine


Parallel Synthesis of PDE3/4 Dual Inhibitor Libraries for Respiratory Drug Discovery

Medicinal chemistry teams seeking to expand the KCA-1490 chemotype can use this building block as the core scaffold for amide or amine library production. The 7-methoxy-2-trifluoromethyl substitution pattern is essential for PDE4 affinity, and the aminomethyl handle allows single-step diversification with carboxylic acid or aldehyde building blocks. This approach directly replicates the SAR-optimized substitution pattern that yielded the clinical candidate KCA-1490 with PDE4 IC50 = 42 nM and a therapeutic window superior to roflumilast .

TrkA Kinase Inhibitor Hit-to-Lead Optimization

The pyrazolo[1,5-a]pyridine scaffold substituted with methoxy and trifluoromethyl groups has been claimed in patents (e.g., EP2791139A1, US20150164869A1) as a privileged core for TrkA kinase inhibition [1]. Procurement of the pre-functionalized methanamine building block enables rapid analog synthesis via simple amide coupling to explore SAR around the solvent-exposed region of the TrkA ATP-binding pocket.

c-MET and AXL Kinase Inhibitor Fragment Growth

Pyrazolo[1,5-a]pyridine derivatives with 7-alkoxy and 2-trihaloalkyl substitution have been disclosed as AXL and c-MET kinase inhibitors (US20180148447A1) [2]. The title compound provides a direct synthetic entry to elaborated analogs via the 4-aminomethyl vector, which projects toward the DFG-motif region of the kinase. The electron-withdrawing CF3 group enhances metabolic stability compared to methyl analogs, a critical advantage for in vivo tool compound generation.

Diversity-Oriented Synthesis (DOS) Collections with Privileged Pyrazolopyridine Cores

Core-library production groups requiring a polar, hydrogen-bond-donating vector on the pyrazolo[1,5-a]pyridine scaffold can use this building block to generate amide, sulfonamide, urea, and secondary amine sublibraries in a single reaction step. The 97–98% purity enables direct use in automated parallel synthesizers without pre-purification, maximizing library production throughput .

Quote Request

Request a Quote for (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.